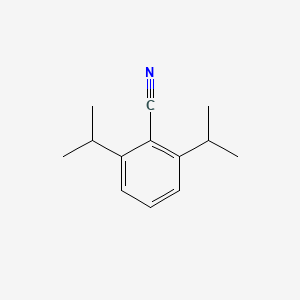
2,6-Diisopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisopropylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diisopropylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction typically occurs at temperatures ranging from 35 to 120°C, and the process involves dual nucleophilic substitution of chlorine with an alkoxylate anion .
Industrial Production Methods
Industrial production of this compound often involves the ammonoxidation of 2,6-dichlorotoluene in the presence of a catalyst. This method ensures high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: It can participate in substitution reactions, such as nucleophilic aromatic substitution, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,6-Diisopropylbenzonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: This compound is similar in structure but has an amine group instead of a nitrile group.
2,6-Dichlorobenzonitrile: Another similar compound, where chlorine atoms are substituted at the 2 and 6 positions instead of isopropyl groups.
Uniqueness
2,6-Diisopropylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17N/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10H,1-4H3 |
InChI Key |
UNXQDKWXSNOIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















